molecular formula C12H12N4O4S2 B2945598 N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 878065-28-2

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2945598
CAS RN: 878065-28-2
M. Wt: 340.37
InChI Key: OFZCRPCQDQUGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Muhi-eldeen et al. (1988) focused on synthesizing a series of N-[5-(4- tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamides, including compounds similar to N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. They reported the in vitro antimicrobial activity of these compounds against various Gram-positive, Gram-negative bacteria, and Candida species, with some showing significant anti-microbial activity (Muhi-eldeen et al., 1988).

Chemoselective Acetylation in Drug Synthesis

Deepali B Magadum and G. Yadav (2018) conducted research on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study highlights the importance of such chemical transformations in the preparation of pharmaceutical compounds, potentially including derivatives of N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Magadum & Yadav, 2018).

Anticancer Properties

Sraa Abu-Melha (2021) synthesized a series of compounds, including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide, and evaluated their cytotoxic activities against different cancer cell lines. Their findings could be indicative of the potential anticancer properties of related compounds, such as N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Abu-Melha, 2021).

Glutaminase Inhibition in Cancer Therapy

K. Shukla et al. (2012) studied the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors. These inhibitors are significant in cancer therapy. N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, due to its structural similarity, could potentially share similar glutaminase inhibitory properties (Shukla et al., 2012).

Synthesis of Novel Cephalosporins

properties

IUPAC Name

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S2/c17-9(6-20-8-4-2-1-3-5-8)13-11-14-15-12(22-11)21-7-10(18)16-19/h1-5,19H,6-7H2,(H,16,18)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCRPCQDQUGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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